{[(2-fluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate
Description
The compound {[(2-fluorophenyl)methyl]carbamoyl}methyl 3-methylthiophene-2-carboxylate is a methyl ester derivative of 3-methylthiophene-2-carboxylic acid, functionalized with a carbamoyl group linked to a 2-fluorobenzyl substituent. The 2-fluorophenyl group in the target compound may enhance lipophilicity and bioactivity compared to non-fluorinated derivatives, a feature observed in pharmaceuticals (e.g., ) .
Properties
IUPAC Name |
[2-[(2-fluorophenyl)methylamino]-2-oxoethyl] 3-methylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-10-6-7-21-14(10)15(19)20-9-13(18)17-8-11-4-2-3-5-12(11)16/h2-7H,8-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SORXIAHDCVLLST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Thiophene-Based Derivatives
Methyl 3-Methylthiophene-2-Carboxylate
- Core Structure : Thiophene-2-carboxylate with a 3-methyl substituent.
- Synthesis : Used as a precursor in fungicide production via Friedel-Crafts acylation and ether formation ().
Methyl 3-Amino-4-Fluorobenzo[b]Thiophene-2-Carboxylate ()
Sulfonylurea Herbicides ()
Examples include metsulfuron methyl ester and triflusulfuron methyl ester :
- Core Structure : Triazine-sulfonylurea linked to a methyl benzoate.
- Application : Herbicides targeting acetolactate synthase (ALS) in plants .
- Comparison : While sharing a methyl ester group, the sulfonylurea-triazine backbone diverges significantly from the thiophene-carbamoyl structure of the target compound. This suggests distinct modes of action, with the target compound more likely to exhibit fungicidal or pharmacological activity .
Pharmaceutical Analogs ()
3-Amino-6-[4-[[2-(3,5-Difluorophenyl)-2-Hydroxy-Acetyl]Amino]-2-Methylphenyl]-N-Methyl-Pyrazine-2-Carboxamide
Comparative Data Table
Research Implications and Gaps
- Structural Insights: The 2-fluorobenzyl group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, a trend observed in fluorinated pharmaceuticals () .
- Application Hypotheses : The compound’s thiophene-carbamoyl structure suggests fungicidal or kinase-inhibitory activity, but empirical data are needed to confirm this.
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